3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide
Description
This compound features a thieno[2,3-b]quinoline core fused with a 5-oxo-hexahydroquinoline system. Key structural elements include:
Properties
IUPAC Name |
3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5O3S2/c1-29(2)13-18-21(19(35)14-29)20(15-9-11-17(37-3)12-10-15)22-23(30)24(38-27(22)31-18)26(36)33-28-32-25(34-39-28)16-7-5-4-6-8-16/h4-12H,13-14,30H2,1-3H3,(H,32,33,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEXHANKCRXYHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)NC4=NC(=NS4)C5=CC=CC=C5)N)C6=CC=C(C=C6)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienoquinoline Core: The thienoquinoline core can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-aminothiophenol and a suitable diketone.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-methoxyphenyl halide.
Attachment of the Thiadiazole Moiety: The thiadiazole moiety can be attached through a condensation reaction with 3-phenyl-1,2,4-thiadiazole-5-amine.
Final Assembly: The final compound is obtained by coupling the intermediate products through amide bond formation under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of reduced thienoquinoline analogs.
Scientific Research Applications
3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- 4-Methoxyphenyl substituents (target, A7, B8) improve solubility compared to 4-chlorophenyl (A5), which may enhance membrane permeability .
Physicochemical Properties
| Compound | Melting Point (°C) | Yield (%) | Key Spectral Data (IR, NMR) |
|---|---|---|---|
| Target | Not reported | Not reported | Expected: C=O (1660–1675 cm⁻¹), N-H (~12 ppm) |
| A7 | 185 | 78 | IR: 1675 cm⁻¹ (C=O); ¹H-NMR: δ 11.82 (amide N-H) |
| A5 | 253 | 90 | IR: 1608 cm⁻¹ (C=O); ¹H-NMR: δ 11.79 (amide N-H) |
| B8 | 219 | 30 | IR: 1667 cm⁻¹ (C=O); ¹H-NMR: δ 12.42 (amide N-H) |
| 7b | 160–162 | 76 | IR: 1675 cm⁻¹ (C=O); ¹H-NMR: δ 11.82 (amide N-H) |
Biological Activity
The compound 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
This compound belongs to the class of thienoquinolines and contains a thiadiazole moiety. Its molecular formula is with a molecular weight of 423.53 g/mol. The presence of various functional groups suggests a diverse range of biological activities.
Anticancer Activity
Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have shown promising results against various cancer cell lines. In vitro studies suggest that the incorporation of a thiadiazole ring enhances the interaction with cellular targets, potentially leading to apoptosis in cancer cells .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiadiazole Derivative A | HepG2 | 15 | |
| Thiadiazole Derivative B | HTC-116 | 20 | |
| Thienoquinoline A | MCF-7 | 10 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Thiadiazole derivatives have been reported to possess antibacterial and antifungal properties. For example, compounds containing the thiadiazole moiety demonstrated efficacy against Staphylococcus aureus and Candida albicans .
Table 2: Antimicrobial Activity Overview
Anti-inflammatory Activity
Compounds similar to the one have been evaluated for anti-inflammatory properties. Studies suggest that they inhibit pro-inflammatory cytokines and reduce edema in animal models . This activity is crucial for developing treatments for chronic inflammatory diseases.
The biological activities of this compound are likely attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : Some studies suggest that compounds with similar structures inhibit enzymes involved in cancer progression.
- Modulation of Signaling Pathways : The presence of multiple aromatic rings may facilitate interactions with signaling pathways related to cell proliferation and apoptosis.
- Antioxidant Properties : The compound may exhibit antioxidant effects by scavenging free radicals, thereby protecting cells from oxidative stress.
Case Studies
A notable case study involved the synthesis and biological evaluation of related thienoquinoline derivatives. These derivatives were tested for their anticancer activity against various cell lines and showed significant cytotoxic effects at micromolar concentrations. The study concluded that structural modifications could enhance potency and selectivity for cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
